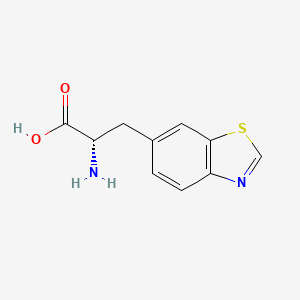

3-(1,3-Benzothiazol-6-yl)alanine

Description

Structure

3D Structure

Properties

CAS No. |

110159-18-7 |

|---|---|

Molecular Formula |

C10H10N2O2S |

Synonyms |

6-Benzothiazolepropanoicacid,alpha-amino-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzothiazole-Derived Unnatural Amino Acids for Peptide Synthesis

Abstract

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. Among the diverse array of non-canonical building blocks, benzothiazole-derived amino acids have emerged as a particularly versatile and valuable class. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of these unique amino acids in peptide science. We will delve into the synthetic methodologies for creating both C- and N-terminally modified benzothiazole amino acids, with a focus on solid-phase synthesis techniques. Furthermore, this guide will explore the profound impact of the benzothiazole moiety on peptide conformation, biological activity, and its utility as a fluorescent probe and bioconjugation handle. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of benzothiazole-containing peptides in their work.

Introduction: The Strategic Value of the Benzothiazole Scaffold in Peptide Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its prevalence in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] Notable examples include Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), and Phortress, an anticancer agent.[2][6] The fusion of this potent pharmacophore with the structural and functional diversity of amino acids and peptides creates hybrid molecules with compelling therapeutic and diagnostic potential.[6][7][8]

The incorporation of benzothiazole-derived unnatural amino acids into peptides offers several distinct advantages:

-

Pharmacological Activity: The inherent biological activity of the benzothiazole ring can impart novel therapeutic properties to the resulting peptide.[2][5]

-

Structural Constraint: The rigid, planar nature of the benzothiazole group can be used to enforce specific secondary structures in peptides, leading to enhanced stability and receptor binding affinity.

-

Fluorescent and Spectroscopic Probes: The benzothiazole moiety possesses intrinsic fluorescence, making it a valuable tool for studying peptide-protein interactions, cellular uptake, and conformational dynamics.[9]

-

Bioconjugation Handle: The benzothiazole scaffold can be functionalized to serve as a versatile handle for bioconjugation, enabling the attachment of imaging agents, drug payloads, or other molecules of interest.[10]

-

Amyloid Imaging: Certain 2-phenylbenzothiazole derivatives have shown utility as imaging agents for amyloid-β plaques, a hallmark of Alzheimer's disease.[6]

This guide will provide a detailed exploration of the synthetic routes to access these valuable building blocks and their subsequent application in solid-phase peptide synthesis (SPPS).

Synthetic Strategies for Benzothiazole-Derived Amino Acids

The synthesis of benzothiazole-containing amino acids can be broadly categorized into two main approaches: the synthesis of the benzothiazole core followed by coupling to an amino acid, or the direct formation of the benzothiazole ring from an amino acid precursor.

Synthesis of the Benzothiazole Core

The classical and most common method for synthesizing the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.[11][12][13]

Diagram: General Synthesis of 2-Substituted Benzothiazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. jddtonline.info [jddtonline.info]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. iris.unife.it [iris.unife.it]

An In-depth Technical Guide on the Applications of 3-(1,3-Benzothiazol-6-yl)alanine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet highly versatile derivative: the unnatural amino acid 3-(1,3-Benzothiazol-6-yl)alanine. Unnatural amino acids are increasingly vital in drug discovery, offering novel structures and functionalities to enhance the properties of therapeutic agents.[][5][6] This guide will provide a comprehensive overview of the synthesis, key applications, and future potential of 3-(1,3-Benzothiazol-6-yl)alanine, with a particular emphasis on its role in developing treatments for cancer and neurodegenerative diseases.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a common feature in numerous bioactive compounds.[7][8][9] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for a variety of interactions with biological targets, including hydrogen bonding and π-π stacking. Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][10][11] The substitution pattern on the benzothiazole ring is crucial for its biological activity, with modifications at the C-2 and C-6 positions being particularly significant for therapeutic effects.[1][3][7]

3-(1,3-Benzothiazol-6-yl)alanine: An Unnatural Amino Acid with Therapeutic Potential

The incorporation of an alanine moiety at the 6-position of the benzothiazole ring to form 3-(1,3-Benzothiazol-6-yl)alanine introduces a chiral center and a versatile synthetic handle. This unnatural amino acid can be readily incorporated into peptides or used as a scaffold for small molecule drug design, offering unique structural and functional properties.[12][13]

Synthesis of 3-(1,3-Benzothiazol-6-yl)alanine

The synthesis of this key building block is a critical first step for its use in medicinal chemistry. A common and effective method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl-containing compound.[14]

Figure 1. General synthetic scheme for 3-(1,3-Benzothiazol-6-yl)alanine.

Detailed Protocol: Synthesis of 6-substituted-2-aminobenzothiazole (A key intermediate)

A common method for synthesizing the core benzothiazole structure involves the reaction of a p-substituted aniline with ammonium thiocyanate in the presence of a catalyst like bromine.[15]

-

Reaction Setup: To a solution of the appropriately substituted p-aniline in a suitable solvent, add ammonium thiocyanate.

-

Catalyst Addition: Carefully add bromine as a catalyst to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After completion, cool the reaction mixture and pour it into ice water.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the desired 6-substituted-2-aminobenzothiazole intermediate.[15][16]

Applications in Oncology

Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[2][17] They can interfere with various proteins involved in tumor growth and progression.[17]

Targeting Key Signaling Pathways

The PI3K/AKT signaling pathway is frequently overactive in many cancers, making it a prime target for drug development.[18] Benzothiazole derivatives have been designed to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.[18]

Figure 3. Multi-target-directed ligand strategy for Alzheimer's disease using a benzothiazole derivative. [19][20][21] For instance, compound 3s , a pyrrolidinyl-linked benzothiazole derivative, demonstrated potent inhibition of H3R, AChE, BuChE, and MAO-B, making it a promising lead structure for the development of new anti-AD agents. [19][20][21]

Neuroprotection

Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects. [19]While its primary mechanisms involve blocking voltage-gated sodium channels and inhibiting glutamate release, its efficacy highlights the potential of the benzothiazole scaffold in neuroprotection. [19]The non-canonical amino acid β-N-methylamino-l-alanine (BMAA) has been implicated in neurodegenerative disorders, and understanding its interaction with molecular targets like neuromelanin provides insights into potential therapeutic interventions. [22]

Future Directions and Conclusion

The applications of 3-(1,3-Benzothiazol-6-yl)alanine and other benzothiazole derivatives in medicinal chemistry are vast and continue to expand. Future research will likely focus on:

-

Novel Synthetic Strategies: Developing more efficient and greener synthetic methods to access a wider range of derivatives. [14][23]* Deepening SAR Understanding: Further exploring the structure-activity relationships to design more potent and selective inhibitors. [1][3][7]* Expanding Therapeutic Targets: Investigating the potential of these compounds against other diseases, including various infectious and inflammatory conditions. [24]* Advanced Drug Delivery: Formulating benzothiazole-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

For a comprehensive list of references, please consult the original research articles cited throughout this guide. The following are key review articles that provide a broader context on the importance of benzothiazole derivatives and unnatural amino acids in medicinal chemistry:

- Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350.

- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- SciSpace. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- BOC Sciences. (n.d.).

- ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- Hep Journals. (n.d.).

- Ingenta Connect. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- RJPT. (n.d.).

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents.

- Vu, C. B., et al. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420.

- RSC Publishing. (2021).

- ResearchGate. (2025).

- Taylor & Francis Online. (2019).

- Molecules. (2020).

- PMC. (2023).

- ResearchGate. (2025).

- PubMed. (2023).

- PMC. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer.

- PMC. (n.d.).

- PMC. (n.d.).

- Taylor & Francis Online. (n.d.).

- PMC. (2025).

- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

- Arabian Journal of Chemistry. (2011).

- PMC. (2026).

- PMC. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents.

- MDPI. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA)

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

- 9. Structural Activity Relationship and Importance of Benzothiazole ...: Ingenta Connect [ingentaconnect.com]

- 10. rjptonline.org [rjptonline.org]

- 11. jchemrev.com [jchemrev.com]

- 12. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

Bioorthogonal Labeling & Intracellular Assembly: The CBT-Cys Condensation Guide

The following technical guide details the principles, protocols, and applications of bioorthogonal labeling using 2-Cyanobenzothiazole (CBT) derivatives, often integrated into peptide backbones as Benzothiazole Alanine analogs.

Executive Summary

The condensation reaction between 2-cyanobenzothiazole (CBT) and 1,2-aminothiols (specifically N-terminal Cysteine) represents a distinct class of bioorthogonal chemistry.[1] Unlike the "all-or-nothing" kinetics of Azide-Alkyne cycloadditions, the CBT-Cys reaction mimics the biosynthesis of firefly luciferin. It is chemically unique because it is a condensation rather than a cycloaddition, releasing ammonia and forming a stable thiazoline/thiazole ring.

This guide targets researchers utilizing CBT derivatives for two primary breakthroughs:

-

Site-Specific Labeling: Rapid, biocompatible conjugation at N-terminal Cysteines.

-

In Situ Self-Assembly: Triggering the intracellular formation of nanofibers/nanoparticles for imaging and drug retention (a method pioneered by the Liang Gaolin group).

Part 1: The Chemistry of CBT-Cys Condensation

Mechanistic Principles

The reaction is driven by the nucleophilic attack of the cysteine sulfhydryl group on the cyano group of the benzothiazole. This is followed by an intramolecular cyclization by the amine.

Key Reaction Characteristics:

-

Kinetics (

): -

Biocompatibility: The reaction proceeds efficiently in aqueous buffers (PBS) at physiological pH (7.4) and temperature (37°C).

-

Fluorescence Turn-On: The formation of the luciferin-like scaffold often restores conjugation, turning a non-fluorescent precursor into a fluorescent product, eliminating the need for washing steps.

Reaction Pathway Visualization

The following diagram illustrates the stepwise condensation mechanism.

Figure 1: The stepwise condensation of CBT and Cysteine.[1][2] The reaction is pH-dependent, favoring pH 7.4.

Part 2: Synthesis & Incorporation of Benzothiazole Handles

To utilize this chemistry in peptide synthesis, the CBT moiety is usually incorporated as a "Benzothiazole Alanine" derivative or coupled to a side chain (Lysine) or N-terminus.

The "Benzothiazole Alanine" (CBT-Ala) Synthon

While 6-amino-2-cyanobenzothiazole (ACBT) is a common starting material, incorporating it into a peptide backbone requires an Fmoc-protected amino acid derivative.

-

Structure: Typically involves linking the 6-amino group of CBT to the side chain of Aspartic or Glutamic acid, or using a succinic linker to the N-terminus.

-

Stability: The cyano group (–CN) is generally stable to standard Fmoc SPPS deprotection (20% piperidine) and cleavage (95% TFA) conditions, provided scavengers are used to prevent reduction.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Resin Selection: Rink Amide MBHA (for C-terminal amides).

| Step | Reagent | Conditions | Notes |

| 1. Coupling | Fmoc-AA-OH (4 eq), HBTU/HCTU (4 eq), DIPEA (8 eq) | DMF, 45 min, RT | Standard coupling. |

| 2. Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes Fmoc. |

| 3.[3] CBT Coupling | 2-Cyano-6-aminobenzothiazole + Succinic Anhydride (or Fmoc-CBT-OH) | DMF, Overnight | If coupling free CBT amine to N-term, activate with EDC/NHS or use pre-activated ester. |

| 4. Cleavage | TFA:TIS:H2O (95:2.5:2.[4]5) | 2-3 hours | Critical: Avoid thiols (EDT) if they might reduce the nitrile or react prematurely. |

Part 3: Experimental Protocol (Bioorthogonal Labeling)

This protocol describes the labeling of a purified protein containing an N-terminal Cysteine with a CBT-fluorophore probe.

Reagents Preparation

-

Labeling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4. Note: Avoid Tris buffers if they contain primary amines that might interfere at high concentrations, though CBT is specific to 1,2-aminothiols.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Do not use DTT or Mercaptoethanol as they are thiols and will compete for the CBT.

-

CBT Probe Stock: Dissolve CBT-derivative in DMSO (10 mM stock).

Labeling Workflow

-

Reduction: Dilute the protein (e.g., 50 µM) in Labeling Buffer. Add TCEP (10-fold molar excess) and incubate for 20 mins at RT to ensure the N-terminal Cysteine is reduced (-SH).

-

Reaction: Add the CBT-Probe (2 to 5-fold molar excess relative to protein).

-

Example: To 100 µL protein solution, add calculated volume of CBT stock.

-

Final DMSO concentration: Keep < 5% to prevent protein denaturation.

-

-

Incubation: Incubate at 37°C for 30–60 minutes or Room Temp for 2 hours.

-

Quenching (Optional): Add excess Cysteine (1 mM) to scavenge unreacted CBT probe.

-

Purification: Remove excess small molecules using a Spin Desalting Column (7K MWCO) or Dialysis.

Validation (Self-Validating System)

-

LC-MS: The mass shift is distinct.

-

Calculation: Mass(Product) = Mass(Protein) + Mass(CBT) - Mass(NH

). -

Note: The loss of Ammonia (17 Da) confirms the cyclization. If you see Mass(Protein) + Mass(CBT) without -17 Da, the intermediate thioimidate formed but did not cyclize (likely due to pH < 6).

-

Part 4: Advanced Application – Intracellular Self-Assembly

The most powerful application of CBT derivatives (championed by Liang Gaolin's lab) is CBT-Cys mediated self-assembly . This strategy uses an enzyme (like Furin or Caspase) to cleave a masking peptide, exposing the cysteine and triggering the click reaction inside the cell.

The Mechanism of "Smart" Assembly

-

Pro-Probe: Contains a CBT motif and a Cys motif separated by an enzyme-cleavable linker. The Cys is often protected (e.g., by a disulfide or capping group).

-

Activation: Enzyme cleaves the linker

Cys is exposed. -

Cyclization: CBT reacts with Cys (inter- or intramolecularly).

-

Assembly: The resulting rigid, hydrophobic macrocycles stack via

interactions, forming nanofibers that are retained in the cell.

Pathway Diagram

Figure 2: Enzyme-instructed intracellular self-assembly workflow. The CBT-Cys reaction creates the hydrophobic driving force for aggregation.

Part 5: Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | pH is too low (< 6.0). | Adjust buffer to pH 7.4. The amine on Cys must be unprotonated for the cyclization step. |

| CBT Hydrolysis | pH is too high (> 8.0).[5][6] | CBT hydrolyzes to 2-carboxybenzothiazole in alkaline conditions. Keep pH |

| No Reaction | Cysteine oxidation (Disulfide). | Ensure TCEP is present. N-terminal Cys oxidizes rapidly to Cystine dimers. |

| Precipitation | Probe hydrophobicity. | CBT is hydrophobic. If the probe precipitates, add a PEG linker or limit DMSO to < 5%. |

References

-

Rao, J., et al. (2010).[7] A biocompatible condensation reaction for controlled assembly of nanostructures in living cells.[7] Nature Chemistry.[7][8] [Link]

-

Liang, G., et al. (2011).[5][7] Controlled self-assembling of gadolinium nanoparticles as smart molecular magnetic resonance imaging contrast agents.[7] Angewandte Chemie International Edition.[7][8] [Link]

-

Zheng, Z., et al. (2017).[5] Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. Chemical Science.[6][9] [Link]

-

Yuan, Y., & Liang, G. (2014).[9] A biocompatible, highly efficient click reaction and its applications.[5][6][8][9][10][11] Organic & Biomolecular Chemistry.[3][5][9][10][12][13][14][15] [Link]

-

Ruan, C., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation.[16] Journal of the American Chemical Society. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry [organic-chemistry.org]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Optimization of a Benzothiazole Indolene Scaffold Targeting Bacterial Cell Wall Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-(1,3-Benzothiazol-6-yl)alanine: A Comparative Analysis in Water and DMSO

An In-Depth Technical Guide

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its journey through the drug discovery and development pipeline, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[1] For many heterocyclic compounds, such as the benzothiazole derivative 3-(1,3-Benzothiazol-6-yl)alanine, poor aqueous solubility presents a significant hurdle.[2] This technical guide provides an in-depth analysis of the solubility profile of 3-(1,3-Benzothiazol-6-yl)alanine, contrasting its behavior in the universal biological solvent, water, with the widely used laboratory solvent, dimethyl sulfoxide (DMSO). We will explore the underlying physicochemical principles, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the profound implications of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of Water and DMSO in Preclinical Science

In the realm of drug discovery, a compound's journey begins in an artificial environment but is destined for a biological one. This transition is perfectly encapsulated by the two solvents at the core of this guide:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is the workhorse of in vitro screening.[3] Its remarkable ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool for creating high-concentration stock solutions for compound libraries.[4] This allows for the efficient testing of thousands of molecules in high-throughput screening (HTS) campaigns.[5]

-

Water: The solvent of life. A compound's ultimate therapeutic success hinges on its ability to dissolve in the aqueous environment of the body to be absorbed and reach its target. Therefore, understanding a compound's aqueous solubility is not just a physicochemical checkbox; it is a fundamental predictor of its potential in vivo bioavailability and druggability.[6]

3-(1,3-Benzothiazol-6-yl)alanine, with its rigid, hydrophobic benzothiazole core and its ionizable, hydrophilic alanine side chain, presents a classic solubility challenge. This guide will dissect this challenge by examining its behavior in these two pivotal solvents.

Physicochemical Landscape of Solute and Solvents

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. A foundational understanding of the properties of 3-(1,3-Benzothiazol-6-yl)alanine, water, and DMSO is essential.

2.1. Profile of 3-(1,3-Benzothiazol-6-yl)alanine

This molecule is a chimeric structure, combining a bulky, aromatic heterocycle with a natural amino acid.

-

Structure: It consists of a benzothiazole ring system linked to an alanine side chain at the 6-position.

-

Key Features:

-

Hydrophobic Region: The fused benzene and thiazole rings are nonpolar and contribute to low water solubility.

-

Hydrophilic/Ionizable Region: The alanine side chain contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes the molecule zwitterionic and its net charge highly dependent on pH.[7]

-

Table 1: Computed Physicochemical Properties of Benzothiazole-Alanine Analogs

| Property | Value (Approximate) | Significance | Source |

|---|---|---|---|

| Molecular Weight | ~222 g/mol | Influences diffusion and crystal lattice energy. | [8] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | Potential for strong interactions with protic solvents like water. | [8] |

| Hydrogen Bond Acceptors | 4 (from N, S, and O=C-O) | Potential for interactions with both water and DMSO. | [8] |

| Predicted LogP | ~ -0.9 | Indicates a degree of hydrophilicity, primarily due to the ionizable alanine side chain. | [8] |

| pKa (estimated) | ~2-3 (acid), ~9-10 (base) | Dictates the ionization state and thus solubility at different pH values. |[7] |

Note: Data is based on close analogs like 3-(2-Benzothiazolyl)alanine as specific experimental data for the 6-yl isomer is not widely published.

2.2. The Solvents: A Tale of Two Polarities

| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Type | Polar, Protic | Polar, Aprotic |

| Dielectric Constant | ~80 | ~47 |

| Key Interactions | Forms strong hydrogen bond networks. Acts as both an H-bond donor and acceptor. | Excellent H-bond acceptor but lacks a donor proton. Disrupts water's H-bond network.[4] |

| Solubilizing Power | Favors polar, ionic compounds that can integrate into its H-bond network. | Dissolves a wide range of polar and nonpolar compounds due to its amphipathic nature.[9] |

Theoretical Solubility Framework: Predicting the Outcome

Why is solubility in DMSO expected to be high? DMSO is an exceptional solvent for many drug-like molecules.[10] Its polar sulfoxide group can engage in strong dipole-dipole interactions with the polar moieties of the solute. As a potent hydrogen bond acceptor, it can interact favorably with the -NH₂ and -COOH groups of the alanine side chain. Concurrently, its two methyl groups provide a nonpolar character that can interact with the hydrophobic benzothiazole ring system. This dual nature effectively breaks down the solute's crystal lattice and solvates the entire molecule.[3][4]

Why is aqueous solubility expected to be low and pH-dependent? In water, the hydrophobic benzothiazole moiety resists dissolution, disrupting water's highly structured hydrogen bond network, which is energetically unfavorable. While the alanine side chain can hydrogen bond with water, this is often insufficient to overcome the hydrophobicity of the core structure.

However, the ionizable groups are key. The solubility of ionizable compounds is highly dependent on pH.[11]

-

At Low pH (e.g., pH 1.2, stomach): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, which should enhance its interaction with polar water molecules and increase solubility.

-

At Neutral pH (e.g., pH 7.4, blood): The molecule is likely zwitterionic, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). While overall neutral, the presence of charged groups can improve solubility compared to the isoelectric point.

-

At High pH: The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂), yielding a net negative charge and again increasing solubility.

The lowest solubility is expected at the isoelectric point (pI), where the molecule has no net charge, minimizing its interaction with water.

Caption: Intermolecular forces governing solubility.

Experimental Protocols for Solubility Determination

To move from theory to practice, robust experimental methods are required. The choice between a kinetic or thermodynamic assay depends on the stage of drug discovery.[11] Early-stage discovery often prioritizes throughput (kinetic), while lead optimization demands accuracy (thermodynamic).[6][12]

4.1. Kinetic Solubility Assay (High-Throughput Method)

This method measures the concentration at which a compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.[13] It reflects metastable behavior and is excellent for ranking large sets of compounds.[14]

Rationale: This assay mimics the process used in many automated HTS biological screens, where compounds are introduced from DMSO stocks. It provides a rapid assessment of the "practical" solubility under these specific conditions.[15]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(1,3-Benzothiazol-6-yl)alanine (e.g., 10 mM) in 100% anhydrous DMSO.

-

Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Serial Dilution: Add small volumes of the DMSO stock solution to the buffer in a serial dilution manner. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[15]

-

Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for precipitation.[12]

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a laser-based nephelometer.[6] The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

-

Controls: Include a high-solubility compound (e.g., Atenolol) and a low-solubility compound (e.g., Ketoconazole) to validate the assay's performance.[16]

4.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the true equilibrium concentration of a solute in a saturated solution.[13] It is more time and resource-intensive but provides the most accurate and relevant data for biopharmaceutical assessment.[14]

Rationale: This assay determines the maximum amount of the most stable solid form of the compound that can be dissolved, reflecting a true equilibrium state. This value is critical for developing formulations and predicting oral absorption.[1][13]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 3-(1,3-Benzothiazol-6-yl)alanine to a vial containing the solvent (e.g., Water, pH 7.4 buffer, or DMSO). The excess solid ensures that a saturated solution is formed.[14]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours).[13] This long incubation allows the solution to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vials at high speed and then carefully collect the supernatant, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve.[11]

-

Solid State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.

Caption: Comparison of kinetic and thermodynamic assay workflows.

Data Synthesis and Interpretation

Based on the physicochemical principles and the nature of the assays, we can predict a stark contrast in the solubility data for 3-(1,3-Benzothiazol-6-yl)alanine.

Table 2: Illustrative Solubility Profile of 3-(1,3-Benzothiazol-6-yl)alanine

| Solvent System | Assay Type | Expected Solubility (µg/mL) | Key Insights |

|---|---|---|---|

| Water (pH 1.2) | Thermodynamic | 50 - 200 | Cationic form enhances solubility. Relevant for dissolution in the stomach. |

| Water (pH 7.4) | Thermodynamic | < 10 | Zwitterionic form, but limited by hydrophobic core. Crucial for systemic circulation. |

| Water (pH 7.4) | Kinetic | 20 - 75 | Higher than thermodynamic due to supersaturation from DMSO stock.[13] Relevant for in vitro assays. |

| DMSO | Thermodynamic | > 20,000 (>20 mg/mL) | Excellent solubility, confirming its utility as a stock solvent.[3] |

Disclaimer: These values are illustrative estimates based on the properties of similar heterocyclic compounds and are intended for guidance. Actual experimental determination is required.

Implications for Drug Development Professionals

The solubility profile is not an academic exercise; it has direct, actionable consequences:

-

For the Medicinal Chemist: The poor aqueous solubility highlights a potential liability. Strategies to improve it could include modifying the structure to break planarity, adding more polar groups, or designing a prodrug.[17]

-

For the Biologist/Pharmacologist: When conducting in vitro assays, the kinetic solubility limit is critical. Exceeding this limit will cause the compound to precipitate in the assay medium, leading to inaccurate and unreliable concentration-response curves. The final DMSO concentration must also be controlled, as it can have its own biological effects.[5]

-

For the Formulation Scientist: The low thermodynamic solubility in neutral pH buffer (<10 µg/mL) is a red flag for oral bioavailability. This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[1] Formulation strategies such as pH modification, co-solvents, or complexation with cyclodextrins would be necessary to develop a viable oral dosage form.[2]

Conclusion

The solubility profile of 3-(1,3-Benzothiazol-6-yl)alanine is a study in contrasts. It exhibits excellent solubility in DMSO, making it amenable to high-throughput screening and laboratory handling. Conversely, its aqueous solubility is predicted to be poor and highly pH-dependent, a significant challenge for its development as a therapeutic agent. A thorough understanding of both its kinetic and thermodynamic solubility is essential for making informed decisions, from hit-to-lead optimization to preclinical formulation. By employing the robust methodologies outlined in this guide, researchers can accurately characterize this critical property, paving the way for rational drug design and development.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.

- Pharma Excipients. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- BioDuro. (n.d.). ADME Solubility Assay.

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.

- Inventiva. (n.d.). A Full Physchem Toolbox for Medicinal Chemistry Support.

- ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent..?

- Paper Laters. (2026, February 7). DMSO: Significance and symbolism.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Journal of Pharmaceutical and Allied Sciences. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- MDPI. (2023, June 9). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.

- ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole....

- National Center for Biotechnology Information. (n.d.). 3-(2-Benzothiazolyl)alanine. PubChem.

Sources

- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-(2-Benzothiazolyl)alanine | C10H10N2O2S | CID 133684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. raytor.com [raytor.com]

- 14. scispace.com [scispace.com]

- 15. inventivapharma.com [inventivapharma.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents | MDPI [mdpi.com]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Fmoc-3-(1,3-Benzothiazol-6-yl)alanine

Executive Summary & Scientific Rationale

Fmoc-3-(1,3-Benzothiazol-6-yl)alanine (Fmoc-Bth-OH) is a non-canonical amino acid of increasing significance in medicinal chemistry and chemical biology. Its side chain features a benzothiazole moiety—a rigid, planar, bicyclic heterocycle containing both sulfur and nitrogen.

Why this molecule matters:

-

Pharmacokinetic Enhancement: The benzothiazole ring significantly increases lipophilicity compared to Tryptophan or Phenylalanine, potentially improving membrane permeability and metabolic stability.

-

Fluorescence Properties: Benzothiazole derivatives often exhibit intrinsic fluorescence, serving as "turn-on" probes for studying peptide-receptor interactions without the steric bulk of large dye conjugates.

-

Pi-Pi Stacking: The electron-deficient nature of the benzothiazole ring allows for unique

interactions, useful for stabilizing secondary structures or enhancing binding affinity to aromatic pockets in target proteins.

The Challenge:

The primary synthetic challenge is steric hindrance and hydrophobic aggregation . The bulky, rigid side chain can impede coupling efficiency, particularly in longer sequences where

This protocol utilizes an Fmoc/tBu strategy optimized with Oxyma/DIC activation to minimize racemization and maximize coupling yields, ensuring high-purity crude peptides.

Material Specifications & Preparation

Reagents and Solvents[1][2]

| Reagent | Grade/Purity | Function |

| Fmoc-3-(1,3-Benzothiazol-6-yl)alanine | >98% (Chiral HPLC) | Target Amino Acid |

| Resin | Rink Amide (0.3–0.6 mmol/g) or Wang | Solid Support (Low loading recommended to reduce aggregation) |

| DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Main Solvent |

| DCM (Dichloromethane) | ACS Grade | Swelling / Solubilizing Agent |

| Piperidine | Reagent Grade | Fmoc Deprotection |

| DIC (N,N'-Diisopropylcarbodiimide) | Reagent Grade | Activator |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | High Purity | Additive (Suppress racemization) |

| TFA (Trifluoroacetic acid) | HPLC Grade | Cleavage Reagent |

| TIS (Triisopropylsilane) | Reagent Grade | Scavenger |

Resin Selection Strategy

-

Recommendation: Use ChemMatrix® or Tentagel® (PEG-PS) resins.

-

Reasoning: The benzothiazole side chain is highly hydrophobic. Polystyrene (PS) resins can shrink in polar solvents if the peptide chain aggregates. PEG-based resins maintain better swelling in DMF/DCM mixtures, allowing reagents to access the reactive sites despite the bulky side chains.

Experimental Protocol: Step-by-Step

Resin Preparation (Swelling)[4]

-

Step: Weigh appropriate resin for 0.1 mmol scale.

-

Action: Swell in DCM for 20 minutes, then wash 3x with DMF .

-

Insight: Initial swelling in DCM is critical. DCM solvates the polystyrene core better than DMF, "opening" the resin beads fully before synthesis begins.

Fmoc Deprotection Cycle

-

Reagent: 20% Piperidine in DMF (v/v).

-

Procedure:

-

Wash: DMF (5 x 10 mL).

-

Check: Ensure UV trace (if automated) returns to baseline. Benzothiazole derivatives can stick to tubing; thorough washing is mandatory.

-

Coupling of Fmoc-3-(1,3-Benzothiazol-6-yl)alanine

-

Stoichiometry: 3.0 equivalents (eq) relative to resin loading.[1]

-

Activation Method: DIC/Oxyma (Preferred over HATU to reduce racemization risk).

Protocol:

-

Dissolve Fmoc-Bth-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Note: If solubility is poor, add 10-20% DCM or NMP to the mixture.

-

-

Add DIC (3 eq).

-

Pre-activation: Allow to stand for 2–3 minutes. The solution may turn yellow/orange (active ester formation).

-

Transfer: Add the mixture to the resin.

-

Reaction Time: Shake at room temperature for 60–90 minutes .

-

Optimization: For difficult sequences, heat to 50°C (microwave) for 15 minutes, but strictly control temperature to prevent

-lactam formation or racemization.

-

Monitoring & Capping

-

Test: Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

-

Result: If beads are white/colorless → Complete. If blue → Incomplete.

-

Corrective Action: If incomplete, perform a Double Coupling (repeat step 3.3 with fresh reagents).

-

Capping (Optional but Recommended): Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to truncate unreacted chains.

Cleavage & Global Deprotection

-

Cocktail: Reagent B modified (TFA / Phenol / Water / TIS).

-

Ratio: 88% TFA / 5% Phenol / 5% Water / 2% TIS.

-

-

Critical Note: Avoid Ethanedithiol (EDT) if possible unless Cys/Met are present. Benzothiazoles are generally stable, but avoiding strong thiols reduces the risk of side-reactions with the heterocyclic sulfur.

-

Procedure:

-

Add cocktail to dry resin.

-

Shake for 2.5 – 3 hours at Room Temperature.

-

Precipitate in cold Diethyl Ether (-20°C).

-

Centrifuge and wash pellet 3x with ether.

-

Visual Workflows (Graphviz)

Synthesis Logic Flow

This diagram illustrates the decision-making process during the coupling of the bulky benzothiazole amino acid.

Caption: Logical workflow for the incorporation of Fmoc-3-(1,3-Benzothiazol-6-yl)alanine.

Chemical Interaction & Solubility Logic

Understanding why specific solvents and reagents are chosen for this lipophilic molecule.

Caption: Strategy map connecting molecular properties to synthetic solutions.

Troubleshooting & Optimization

| Problem | Potential Cause | Solution |

| Low Coupling Yield | Steric hindrance of the benzothiazole ring. | Use HATU/HOAt with DIPEA (only if DIC/Oxyma fails), but limit reaction time to 45 min to prevent racemization. |

| Incomplete Solubility | Hydrophobicity of the amino acid. | Dissolve AA in a minimal amount of NMP or DCM before adding DMF. |

| Aggregation (Deletion sequences) | Inter-chain | Add 0.1M LiCl or Pseudoproline dipeptides in the sequence preceding the benzothiazole AA. |

| Colored Product after Cleavage | Oxidation of the benzothiazole sulfur. | Ensure TIS is present in the cleavage cocktail. Perform cleavage under Nitrogen atmosphere.[2] |

References

-

Mourtas, S., et al. (2023).[3] Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Albericio, F., &yman, J.M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

-

Chem-Impex International. Fmoc-3-(3-benzothienyl)-L-alanine Product Data. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Designing FRET pairs with 3-(1,3-Benzothiazol-6-yl)alanine donor

Abstract

This application note details the protocol for utilizing 3-(1,3-Benzothiazol-6-yl)alanine (referred to herein as BTA-6 ) as a fluorescent donor in Förster Resonance Energy Transfer (FRET) assays. As a non-canonical amino acid (ncAA) and structural isostere of Tryptophan, BTA-6 offers unique photophysical properties—typically red-shifted excitation and higher quantum yield compared to Tryptophan—making it an ideal probe for monitoring protein conformational changes and protein-protein interactions with minimal steric perturbation. This guide covers photophysical characterization, acceptor selection, solid-phase synthesis incorporation, and FRET efficiency analysis.

Introduction: The BTA-6 Advantage

In the landscape of fluorescent probes, 3-(1,3-Benzothiazol-6-yl)alanine represents a high-fidelity "stealth" label. Unlike bulky fluorescent proteins (GFP/RFP) or extrinsic dyes (Alexa Fluor, Cy dyes) that require cysteine conjugation, BTA-6 can be site-specifically incorporated into the peptide backbone, mimicking the native Tryptophan (Trp) residue.

Key Advantages:

-

Minimal Steric Bulk: The benzothiazole core is roughly isosteric to the indole ring of Trp, preserving native protein folding.

-

Spectral Distinction: BTA-6 typically exhibits excitation/emission maxima red-shifted from native Trp, allowing selective excitation in the presence of native aromatic residues.

-

Environment Sensitivity: Like many benzothiazole derivatives, BTA-6 fluorescence is often sensitive to solvent polarity, providing secondary data on local solvation status.

Phase 1: Photophysical Characterization & Acceptor Selection

Before synthesis, the donor-acceptor pair must be rigorously defined. As BTA-6 properties can vary slightly based on the local peptide environment, empirical characterization is the first "Trust" step.

Spectral Profiling Protocol

-

Objective: Determine

, -

Reagents: Fmoc-BTA-6-OH (free amino acid) or a model pentapeptide (e.g., Ac-Ala-Ala-BTA -Ala-Ala-NH2).

-

Solvent: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Characterization:

-

Absorbance Scan: Measure Absorbance (200–450 nm). Identify

(Expected: ~300–320 nm). -

Emission Scan: Excite at

. Record Emission (320–550 nm). (Expected -

Quantum Yield (

): Measure integrated fluorescence intensity relative to a standard (e.g., Quinine Sulfate,

Calculating the Overlap Integral ( )

The efficiency of FRET relies on the spectral overlap between the BTA-6 emission and the acceptor's absorption.

Recommended Acceptors for BTA-6 (Blue Donor):

| Acceptor Candidate | Application | |||

| NBD (7-nitrobenz-2-oxa-1,3-diazole) | 465 | 22,000 | 40–50 | Primary Choice. Excellent overlap with blue emission. |

| Dansyl | 330 | 4,300 | < 20 | Poor. Absorbance is too blue-shifted. |

| p-Nitro-Phenylalanine ( | ~280-300 | ~10,000 | 15–25 | Short-range contact quenching (Dark acceptor). |

| sGFP (Synthetic GFP) | 488 | 55,000 | 45–55 | Good for Peptide-Protein FRET. |

Phase 2: Synthesis & Incorporation (Protocol)

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1] Critical Reagent: Fmoc-3-(1,3-Benzothiazol-6-yl)alanine-OH.

Synthesis Workflow

Reagents:

-

Resin: Rink Amide MBHA (for C-term amides).

-

Coupling Agents: HBTU / HOBt / DIEA.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.

Protocol:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (

min). Wash -

Coupling BTA-6:

-

Dissolve Fmoc-BTA-6-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIEA (6 eq) to activate.

-

Add to resin immediately. Shake for 60–90 min at Room Temp.

-

Note: BTA-6 is aromatic and hydrophobic; double coupling is recommended to prevent deletion sequences.

-

-

Coupling Acceptor (if peptide-based):

-

If using NBD , incorporate via Fmoc-Lys(NBD)-OH or post-synthetic labeling of a Cysteine with NBD-Cl.

-

Strategic Placement: Place Acceptor at

,

-

-

Cleavage & Purification:

-

Cleave peptide with TFA cocktail (2 hrs).

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

-

Phase 3: Experimental FRET Workflow

Diagram: FRET Assay Logic

Caption: Workflow for acquiring and processing FRET data using BTA-6 donor peptides.

Data Analysis Protocol

1. Determine Förster Distance (

- : Orientation factor (assume 2/3 for dynamic averaging).

- : Refractive index (1.33 for water).

- : Quantum yield of BTA-6 (Donor only).

2. Measure FRET Efficiency (

- : Fluorescence intensity of Donor in presence of Acceptor (at Donor emission peak).

- : Fluorescence intensity of Donor only (control peptide).

3. Calculate Distance (

Troubleshooting & Validation (Trustworthiness)

-

Issue: Low FRET Efficiency despite proximity.

-

Cause: Unfavorable orientation (

). -

Solution: Change the linker length or move the acceptor to a different residue position to alter the dipole orientation.

-

-

Issue: High Background Fluorescence.

-

Cause: Excitation of the Acceptor at the Donor's excitation wavelength (Direct Excitation).

-

Correction: Perform an "Acceptor-Only" control scan. Subtract this signal from the FRET sample signal.

-

-

Issue: Inner Filter Effect.

-

Cause: High concentration of peptide (> 5-10

M) absorbing excitation light. -

Solution: Keep Absorbance < 0.1 OD at

.

-

References

-

Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. Link

-

Schiemann, O., et al. (2021).[4] "An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET." eLife. Link(Context: Discussion of similar blue-emitting ncAAs like Acd/Anap).

-

Gong, Z., et al. (2017). "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates." Bioconjugate Chemistry. Link(Context: Benzothiazole spectral properties).

-

Speight, L. C., et al. (2013). "Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime imaging." Chemical Science. Link(Context: Methodologies for fluorescent ncAA incorporation).

Sources

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of 3-(1,3-Benzothiazol-6-yl)alanine

Welcome to the Technical Support Center for 3-(1,3-Benzothiazol-6-yl)alanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique amino acid into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your experimental success.

The benzothiazole moiety, while a valuable pharmacophore in medicinal chemistry, introduces specific challenges in synthetic chemistry, particularly in amide bond formation.[1][2] Its electron-withdrawing nature and steric bulk can significantly impede coupling efficiency. This guide provides a structured approach to troubleshooting and optimizing the coupling of 3-(1,3-Benzothiazol-6-yl)alanine.

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling of 3-(1,3-Benzothiazol-6-yl)alanine is a common hurdle. This guide presents a systematic approach to diagnosing and resolving these issues, starting with the most common and easily addressable factors.

Question 1: My initial coupling reaction with 3-(1,3-Benzothiazol-6-yl)alanine has failed or is showing very low yield. What are the first things I should check?

Answer:

Before delving into more complex optimizations, it's crucial to ensure the fundamentals of your reaction setup are sound. Often, simple oversights can lead to significant drops in coupling efficiency.

-

Reagent Quality and Stoichiometry:

-

Anhydrous Conditions: Ensure all solvents (especially DMF or NMP) and reagents are strictly anhydrous. Amide bond formation is a dehydration reaction, and any water present will compete with the amine nucleophile, hydrolyzing your activated ester.[3]

-

Reagent Purity: Use high-purity 3-(1,3-Benzothiazol-6-yl)alanine, coupling reagents, and other additives. Degradation of reagents can lead to side reactions and reduced yields.

-

Stoichiometry: For a difficult coupling, a simple 1:1 stoichiometry is often insufficient. Start by using a 2- to 4-fold excess of the protected amino acid and coupling reagent relative to the free amine.[4]

-

-

Reaction Time and Temperature:

-

Extended Reaction Time: Standard coupling times of 1-2 hours may not be sufficient for this sterically hindered amino acid. Consider extending the reaction time to 4 hours, or even overnight at room temperature.[4]

-

Temperature: While most couplings are performed at room temperature to minimize racemization, a slight increase in temperature (e.g., to 40-50°C) can sometimes overcome the activation energy barrier for sterically demanding couplings.[4] However, this should be approached with caution and monitored for epimerization.[5]

-

Question 2: I've optimized the basic conditions, but the coupling efficiency is still suboptimal. What should I try next?

Answer:

If basic troubleshooting doesn't resolve the issue, the next step is to consider the choice of coupling reagent and the activation method. The benzothiazole moiety can electronically deactivate the carboxylic acid, making activation more challenging.

-

Choice of Coupling Reagent:

-

Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may be too weak for this substrate.[4][6]

-

Uronium/Aminium and Phosphonium Salts: These are generally more effective for difficult couplings.[7] Consider switching to a more potent activating agent. The relative reactivity generally follows this trend: DCC/DIC < HBTU/PyBOP < HCTU < HATU/PyAOP/COMU.[4]

-

-

Pre-activation:

-

Instead of adding all reagents to the reaction vessel at once, pre-activate the carboxylic acid of 3-(1,3-Benzothiazol-6-yl)alanine with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding it to the amine component.[8] This ensures the formation of the active ester in high concentration before it is exposed to the amine.

-

Question 3: Even with a strong coupling reagent like HATU, my yield is not quantitative. Are there more advanced strategies I can employ?

Answer:

For particularly challenging couplings involving 3-(1,3-Benzothiazol-6-yl)alanine, more advanced techniques may be necessary to drive the reaction to completion.

-

Double Coupling:

-

This is a straightforward and often effective method. After the initial coupling reaction, filter and wash the support (in solid-phase synthesis) or perform a work-up (in solution-phase), and then subject the substrate to a second, fresh round of the activated amino acid and coupling reagents.[4]

-

-

Solvent Choice:

-

While DMF is a common solvent for peptide synthesis, its solvating properties may not be optimal for all sequences, especially as a peptide chain grows and secondary structures or aggregation begin to form.[4]

-

Consider using N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[9] A mixture of solvents, such as DCM/DMF/NMP (1:1:1), can also be beneficial.[4]

-

-

Microwave-Assisted Synthesis:

-

Microwave irradiation can significantly accelerate coupling reactions by efficiently transferring energy to the solvent and reactants, overcoming high activation barriers.[4] This can be particularly useful for sterically hindered amino acids.

-

Frequently Asked Questions (FAQs)

Q1: Why is 3-(1,3-Benzothiazol-6-yl)alanine considered a "difficult" amino acid to couple?

A1: The difficulty arises from a combination of steric and electronic factors. The bulky benzothiazole ring system can sterically hinder the approach of the amine nucleophile to the activated carboxyl group.[4] Additionally, the electron-withdrawing nature of the benzothiazole ring can reduce the nucleophilicity of the carboxylate, making its activation less efficient.

Q2: Can the benzothiazole ring itself participate in side reactions during coupling?

A2: While less common than issues with coupling efficiency, the potential for side reactions exists. The nitrogen atom in the thiazole ring is a potential nucleophile, though its reactivity is generally low. Under harsh conditions or with highly reactive intermediates, unwanted reactions could theoretically occur. It is always advisable to use the minimum effective amount of coupling reagent to minimize side reactions.[8]

Q3: How do I monitor the progress of my coupling reaction?

A3: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method for detecting free primary amines.[9] A positive (blue) result indicates incomplete coupling. For N-terminal proline or other secondary amines, the chloranil or isatin tests are suitable alternatives.[9] For both solid-phase and solution-phase synthesis, HPLC and mass spectrometry (MS) are the gold standards for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting materials to product.[10][11]

Q4: Is racemization a concern when using highly potent coupling reagents with 3-(1,3-Benzothiazol-6-yl)alanine?

A4: Yes, the risk of racemization increases with more reactive coupling conditions.[7] Reagents like HATU and HCTU are generally formulated with additives (HOAt and HOCt, respectively) that help to suppress racemization.[6] When using carbodiimides, the addition of an additive like HOBt or Oxyma Pure is crucial for minimizing epimerization.[7] If racemization is detected, using a weaker base (e.g., N-methylmorpholine or collidine instead of DIPEA) or lowering the reaction temperature can be beneficial.[7]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of 3-(1,3-Benzothiazol-6-yl)alanine using HATU (SPPS)

This protocol is designed for solid-phase peptide synthesis where a previous coupling attempt with a standard reagent like HBTU was unsuccessful.

-

Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

-

Pre-activation:

-

In a separate vessel, dissolve Fmoc-3-(1,3-Benzothiazol-6-yl)alanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Allow the pre-activation mixture to stand for 5-10 minutes at room temperature. A color change may be observed.

-

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Remove a small sample of resin, wash it thoroughly with DMF, and perform a Kaiser test.[9]

-

Post-Coupling Wash: Once the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.

-

(Optional) Double Coupling: If the Kaiser test remains positive, repeat steps 3-7 with a fresh solution of activated amino acid.[4]

Protocol 2: Monitoring Coupling Efficiency by RP-HPLC

This protocol provides a general method for analyzing the crude product to assess coupling efficiency.

-

Sample Preparation:

-

SPPS: Cleave a small aliquot of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

-

Solution Phase: Quench the reaction and perform a work-up to isolate the crude product. Dissolve a small amount in the analysis solvent.

-

-

HPLC Conditions:

-

Column: A standard C18 reversed-phase column is a good starting point.[12]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[12]

-

Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This may need to be optimized to achieve good separation of the desired product from starting materials and byproducts.[13]

-

Detection: Monitor at 214 nm for the peptide backbone and a higher wavelength (e.g., 280 nm or the specific absorbance maximum of the benzothiazole moiety) for aromatic residues.[10][12]

-

-

Analysis: Integrate the peak areas of the desired product and any unreacted starting amine to calculate the coupling efficiency. Confirm the identity of the peaks using mass spectrometry.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

| Coupling Reagent | Activating Group | Relative Reactivity | Key Considerations |

| DCC/DIC + HOBt | OBt ester | Low to Moderate | Inexpensive but can be inefficient for hindered couplings; formation of insoluble urea byproducts.[6] |

| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly demanding couplings.[4][6] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom. |

| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[4][6] |

| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[4] |

Visualizations

Workflow for Troubleshooting Low Coupling Efficiency

Caption: A decision-making workflow for troubleshooting low coupling efficiency of 3-(1,3-Benzothiazol-6-yl)alanine.

General Mechanism of Amide Bond Formation via Activated Ester

Caption: The two-step mechanism of amide bond formation involving activation and subsequent nucleophilic attack.

References

- Vertex AI Search. (2022, April 11).

- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Merck. (n.d.). Novabiochem® Coupling reagents.

- UCL Discovery. (n.d.).

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- BenchChem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.

- Young, J., Huang, A., et al. (1990, July 1). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.

- ACS Publications. (2018, February 12). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Bio-Synthesis Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- PubMed. (1990, July-August). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res, 3(4), 194-200.

- Royal Society of Chemistry. (2022, May 20).

- PubMed. (2004, April 15). Splicing of unnatural amino acids into proteins: a peptide model study. Protein Pept Lett, 11(2), 107-14.

- Indian Journal of Pharmaceutical Education and Research. (2023, October 10).

- ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

- ResearchGate. (n.d.).

- ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.

- SpringerLink. (n.d.). HPLC of Peptides and Proteins.

- Almac. (n.d.).

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

- Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

- Biovera. (2024, November 13).

- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

- Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.

- Khimiya Geterotsiklicheskikh Soedinenii. (n.d.). Synthesis and heterocyclization of N-[4-(1,3-benzo- thiazol-2-yl)phenyl]-β-alanines.

- Beilstein Journals. (2023, November 6). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.

Sources

- 1. ijper.org [ijper.org]

- 2. jchemrev.com [jchemrev.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. renyi.hu [renyi.hu]

- 11. almacgroup.com [almacgroup.com]

- 12. biovera.com.au [biovera.com.au]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

Overcoming steric hindrance in benzothiazole amino acid coupling

Topic: Overcoming Steric Hindrance & Electronic Deactivation in 2-Aminobenzothiazole Amidation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: [LIVE]

Diagnostic Matrix: Why is your coupling failing?

Before selecting a protocol, you must diagnose the specific failure mode. Coupling amino acids to 2-aminobenzothiazoles presents a "double trouble" scenario:

-

Electronic Deactivation: The 2-aminobenzothiazole amine is poorly nucleophilic due to the electron-withdrawing nature of the thiazole ring (delocalization of the nitrogen lone pair).

-

Steric Hindrance: If your amino acid partner is bulky (e.g., Val, Ile, Aib) or N-methylated, the transition state energy becomes prohibitively high.

Use this decision matrix to select your method:

| Scenario | Primary Challenge | Recommended Protocol |

| Standard AA + Benzothiazole | Electronic (Weak Nucleophile) | Method A (HATU/HOAt) |

| Bulky AA + Benzothiazole | Steric + Electronic | Method B (T3P) |

| Extremely Hindered (Aib/N-Me) | Severe Steric | Method C (Ghosez's Reagent) |

| Scale-up (>10g) | Cost/Purification | Method B (T3P) |

Decision Logic & Workflow

The following flowchart illustrates the logical selection process for the optimal coupling reagent based on substrate properties.

Figure 1: Decision tree for selecting coupling reagents based on steric and electronic constraints.

Detailed Protocols

Method A: The High-Power Standard (HATU/HOAt)

Best for: Discovery scale (<1g), moderately hindered substrates. Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) which reacts faster with weak amines than standard OBt esters.

Protocol:

-

Dissolve Amino Acid (1.0 equiv) in dry DMF (0.1 M).

-

Add HATU (1.2 equiv) and HOAt (0.5 equiv - optional but recommended for benzothiazoles).

-

Add Collidine (3.0 equiv). Note: Collidine is superior to DIPEA here as it minimizes acyl transfer to the base.

-

Stir for 5 minutes to pre-activate.

-

Add 2-aminobenzothiazole (1.2 equiv).

-

Stir at RT for 4-16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Warning: Byproducts of HATU are water-soluble but can be persistent.

Method B: The Scalable Solution (T3P - Propylphosphonic Anhydride)

Best for: Bulky amino acids (Val, Ile), scale-up, and preventing epimerization. Mechanism: T3P acts as a kinetic dehydrating agent. It does not form a reactive ester intermediate that lingers; it drives the formation of the amide directly. It is exceptionally good at preserving chiral centers [1].

Protocol:

-

Dissolve Amino Acid (1.0 equiv) and 2-aminobenzothiazole (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these, unlike HATU/DMF).

-

Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) .

-

Cool to 0°C.

-

Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

-

Allow to warm to RT and stir for 12-24 hours.

-

Workup: Wash with water, 0.5M HCl (if product stable), and NaHCO3. T3P byproducts are water-soluble phosphates, making purification trivial compared to HATU.

Method C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered systems (Aib, N-Methyl amino acids) where HATU/T3P fail. Mechanism: Converts the carboxylic acid into an Acid Chloride (or keteniminium salt) under neutral conditions. Acid chlorides are far more reactive than activated esters.

Protocol:

-

Dissolve Amino Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv).

-

Stir at RT for 1-2 hours. Monitor by TLC (methanol quench) to confirm conversion to methyl ester, indicating acid chloride formation.

-

In a separate flask, dissolve 2-aminobenzothiazole (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

-

Add the Acid Chloride solution dropwise to the amine solution at 0°C.

-

Stir at RT or reflux if necessary.

Troubleshooting & FAQs

Q: I see the active ester forming (LCMS), but it never converts to the product.

A: The nucleophile (benzothiazole amine) is too weak.

-

Fix: Switch to Method C (Ghosez's Reagent) . The acid chloride is small and highly electrophilic, overcoming the poor nucleophilicity. Alternatively, use microwave irradiation (80°C, 30 min) with T3P or HATU, but watch for epimerization.

Q: My product yield is low, and I see a strange "spiro" byproduct.

A: This is a known side-reaction for 2-aminobenzothiazoles coupled with alpha-amino acids.

-

Mechanism: The amide nitrogen can attack the benzothiazole C-2 position, leading to ring rearrangement (spiro-fused imidazolines) or disulfide formation upon ring opening [2].[1]

-

Fix: Avoid strong bases and high heat. Use T3P with Pyridine (a weaker base than DIPEA) and keep the reaction at or below room temperature.

Q: Why use Collidine instead of DIPEA?

A: For hindered couplings, DIPEA can sometimes act as a nucleophile or cause racemization via the oxazolone mechanism. Collidine (2,4,6-trimethylpyridine) is sterically hindered enough to be non-nucleophilic but basic enough to proton-sponge, and it buffers the reaction effectively without destroying the active ester.

Q: Can I use TBTU or EDC?

A: Generally, No . For 2-aminobenzothiazoles, EDC/HOBt is rarely sufficient due to the electronic deactivation. TBTU is the "economy" version of HATU and will likely result in stalled reactions (50% conversion) for these specific substrates.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4] Organic Process Research & Development. Link

- Mourtas, S., Gatos, D., & Barlos, K. (2003). Solid Phase Synthesis of Benzothiazolyl Compounds. Tetrahedron Letters. (Contextualizing the rearrangement issues).

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[5] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Optimizing excitation wavelengths for benzothiazole alanine imaging

Technical Support Center: Benzothiazole Alanine (Bta) Imaging

Ticket ID: #BTA-OPT-001 Subject: Optimizing Excitation Wavelengths & Signal-to-Noise for Bta-Incorporated Proteins Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary